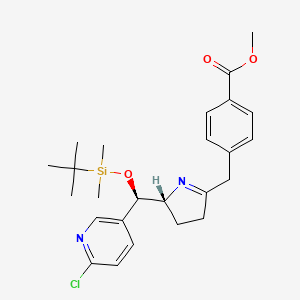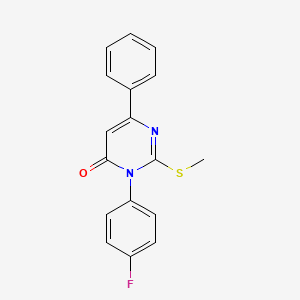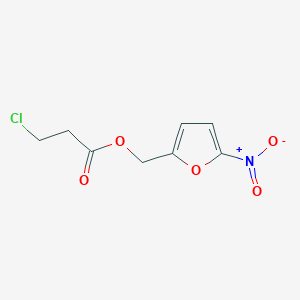
(5-Nitrofuran-2-yl)methyl 3-chloropropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Nitrofuran-2-yl)methyl 3-chloropropanoate: is a chemical compound with the molecular formula C8H8ClNO5 . It is an ester consisting of a nitrofuran ring linked to a 3-chloropropanoate group through a methyl linkage . This compound is part of the nitrofuran family, known for their broad-spectrum antibacterial properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (5-Nitrofuran-2-yl)methyl 3-chloropropanoate typically involves the esterification of 5-nitrofuran-2-carboxylic acid with 3-chloropropanol in the presence of a suitable catalyst . The reaction is carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The nitrofuran ring can undergo oxidation reactions, leading to the formation of various oxidative products.
Reduction: The nitro group in the nitrofuran ring can be reduced to an amino group under suitable conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloropropanoate moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles like amines and thiols are used in substitution reactions.
Major Products Formed:
Oxidation: Various oxidative derivatives of the nitrofuran ring.
Reduction: Amino derivatives of the nitrofuran ring.
Substitution: Substituted derivatives at the chloropropanoate moiety.
Aplicaciones Científicas De Investigación
Chemistry: (5-Nitrofuran-2-yl)methyl 3-chloropropanoate is used as a building block in the synthesis of more complex organic molecules .
Biology: In biological research, this compound is used to study the effects of nitrofuran derivatives on cellular processes .
Medicine: The antibacterial properties of nitrofuran derivatives make this compound a potential candidate for the development of new antibiotics .
Industry: In the industrial sector, this compound is used in the production of various chemical intermediates and as a reagent in organic synthesis .
Mecanismo De Acción
The mechanism of action of (5-Nitrofuran-2-yl)methyl 3-chloropropanoate involves the reduction of the nitro group to reactive intermediates that can interact with bacterial DNA, proteins, and enzymes . These interactions disrupt essential cellular processes, leading to bacterial cell death . The compound targets multiple pathways, making it less prone to resistance development .
Comparación Con Compuestos Similares
Nitrofurantoin: Another nitrofuran derivative used as an antibiotic.
Nitrofurazone: Used as a topical antibacterial agent.
Furazolidone: Used to treat bacterial and protozoal infections.
Uniqueness: (5-Nitrofuran-2-yl)methyl 3-chloropropanoate is unique due to its specific ester linkage and the presence of a chloropropanoate group, which imparts distinct chemical reactivity and biological activity compared to other nitrofuran derivatives .
Propiedades
Número CAS |
13295-81-3 |
|---|---|
Fórmula molecular |
C8H8ClNO5 |
Peso molecular |
233.60 g/mol |
Nombre IUPAC |
(5-nitrofuran-2-yl)methyl 3-chloropropanoate |
InChI |
InChI=1S/C8H8ClNO5/c9-4-3-8(11)14-5-6-1-2-7(15-6)10(12)13/h1-2H,3-5H2 |
Clave InChI |
WOHKMXWHZYDNNR-UHFFFAOYSA-N |
SMILES canónico |
C1=C(OC(=C1)[N+](=O)[O-])COC(=O)CCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


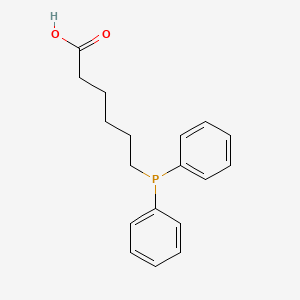


![4-Bromo-5-[(4-chlorophenyl)methoxy]-2-ethylpyridazin-3(2H)-one](/img/structure/B12907580.png)
![3-Phenyl-5-[(phenylselanyl)methyl]-4,5-dihydro-1,2-oxazole](/img/structure/B12907581.png)
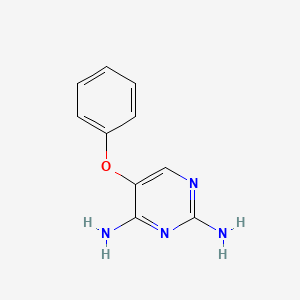
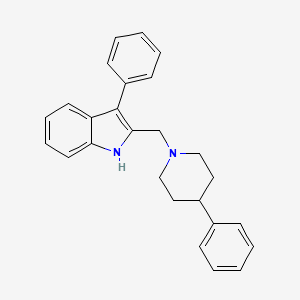
![Isoxazole, 4,5-dihydro-3-(4-nitrophenyl)-5-[(phenylseleno)methyl]-](/img/structure/B12907588.png)
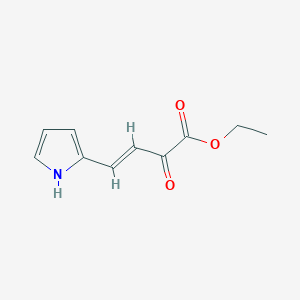

![ethyl 2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]propanoate](/img/structure/B12907618.png)
